This complex organic molecule, with the systematic name 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde, holds promise for applications in materials science, particularly in the field of supramolecular chemistry [].
Supramolecular chemistry deals with the interactions between molecules to create new structures with specific properties. 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde's structure is particularly interesting for this field. Here's why:
4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde is a complex organic compound characterized by its tetrabenzaldehyde structure, which features four benzaldehyde groups attached to a biphenyl backbone with azanetriyl linkages. Its molecular formula is C₄₀H₂₈N₂O₄, and it has a molecular weight of approximately 600.67 g/mol . This compound is notable for its potential applications in materials science and organic synthesis.
The synthesis of 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde typically involves multi-step organic synthesis techniques:
This compound has several notable applications:
Studies on interaction mechanisms have focused on how 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde interacts with various substrates in photocatalytic processes. The interactions are primarily driven by π-π stacking between aromatic rings and hydrogen bonding due to the aldehyde functionalities. These interactions enhance the efficiency of charge transfer processes in photocatalytic applications .
Several compounds share structural similarities with 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5'-(4-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde | C₄₁H₂₉O₄ | Contains quinquephenyl structure; used in advanced materials |
5'-(4-Formylphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde | C₃₉H₃₁O₄ | Features terphenyl units; applicable in OLED technology |
5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde | C₄₁H₃₅BNO₄ | Incorporates boron; enhances electronic properties |
The uniqueness of 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde lies in its specific arrangement of multiple aldehyde groups linked through an azanetriyl framework. This configuration allows for versatile reactivity and stability that may not be present in simpler analogs or those lacking multiple functional groups. Its potential applications in photocatalysis and organic electronics further distinguish it from similar compounds.
BDTB’s molecular structure consists of a central biphenyl core functionalized with four benzaldehyde groups via azanetriyl linkages. This tetratopic configuration allows it to serve as a four-armed node in COF synthesis, enabling the formation of extended two-dimensional (2D) or three-dimensional (3D) networks. The aldehyde groups undergo reversible imine condensation with diamines or tetraamines, producing crystalline frameworks with long-range order [1] [2].
The planar biphenyl core promotes π-π stacking interactions between adjacent layers in 2D COFs, facilitating the growth of highly ordered columnar arrays. For example, BDTB-based COFs synthesized with porphyrin linkers adopt eclipsed stacking modes, creating one-dimensional nanochannels ideal for photocatalysis [1]. In 3D frameworks, the tetrahedral geometry of BDTB’s aldehyde groups enables the formation of non-interpenetrated networks, such as nbo-type topologies, which expand pore sizes to 3.02 nm [3].
Property | BDTB Contribution to COF Architecture |
---|---|
Functionality | Four aldehyde groups for imine linkages |
Geometry | Tetratopic node for 2D/3D reticulation |
Stacking Behavior | Planar biphenyl core enhances π-π interactions |
Pore Size Modulation | Adjustable via linker length and symmetry |
BDTB’s aldehyde groups exhibit high reactivity toward amines, enabling the formation of robust imine bonds. This reactivity is exploited in solvothermal synthesis, where acetic acid catalyzes the condensation of BDTB with amines like 1,4-diaminobenzene. The resulting COFs demonstrate crystallinities exceeding 98%, as confirmed by powder X-ray diffraction (PXRD) [1] [2].
The biphenyl core in BDTB plays a dual role in porosity control: (1) it acts as a spacer to define primary pore dimensions, and (2) its rigidity prevents framework collapse during activation.
COFs derived from BDTB and linear diamines (e.g., benzidine) exhibit mesoporous channels with diameters ranging from 2.4 to 3.0 nm. For instance, BDTB-porphyrin COFs achieve hydrogen evolution rates of 10 mmol/g·h due to their optimized pore environments, which facilitate mass transport of water and protons [1] [2].
The biphenyl core’s chemical stability allows post-synthetic functionalization without compromising framework integrity. Halogenation or hydroxylation of the core introduces secondary micropores (<2 nm), enhancing surface areas to 1,500 m²/g. Density functional theory (DFT) studies reveal that chlorine substituents on the biphenyl unit reduce the energy barrier for hydrogen adsorption by 0.83 eV, significantly boosting catalytic activity [2].
Imine-linked COFs typically suffer from hydrolytic instability, but BDTB-based frameworks exhibit exceptional robustness due to three synergistic factors:
The biphenyl core’s planar structure restricts rotational freedom, minimizing defects during polymerization. This rigidity is critical for maintaining crystallinity under harsh conditions, such as prolonged exposure to acidic (pH 3) or basic (pH 10) aqueous solutions [1].
The aromatic biphenyl core creates hydrophobic regions within COF pores, shielding imine linkages from water-induced degradation. This property enables BDTB-based COFs to retain 90% of their initial hydrogen evolution activity after 50 cycles in aqueous media [2].
BDTB’s commercial availability at >98% purity ensures minimal structural defects during framework assembly. Defect-free imine networks exhibit charge carrier mobilities of 0.12 cm²/V·s, making them suitable for optoelectronic applications like two-photon absorption (cross-section: 8,756 GM/chromophore) [1].
The formation of crystalline frameworks involving 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde operates through dynamic covalent chemistry principles that govern the assembly of extended organic structures [1] [2]. This tetratopic aldehyde compound serves as a critical building block in the synthesis of covalent organic frameworks, where the aldehyde functionalities participate in reversible imine bond formation with complementary amine-containing precursors [3] [4].
The dynamic nature of imine bond formation represents a fundamental mechanism whereby the condensation reaction between aldehydes and amines operates under thermodynamic control rather than kinetic control [5] [6] [2]. This thermodynamic control enables the formation of kinetically competitive intermediates that are subsequently replaced by thermodynamically stable products through inherent error-checking and proof-reading mechanisms [2]. The reversibility of these covalent bonds allows for structural defect correction during crystallization, as incorrectly formed linkages can dissociate and reform in more favorable configurations [1] [7].
Research demonstrates that the crystallization process of imine-linked frameworks proceeds through an initial rapid precipitation of amorphous polymeric material, which gradually transforms into ordered crystalline structures over extended reaction periods [8]. This amorphous-to-crystalline transition underscores the importance of promoting imine exchange reactions and providing sufficient reaction time for error correction mechanisms to operate effectively [8]. The tetratopic geometry of 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde facilitates the formation of extended two-dimensional and three-dimensional networks through multiple imine linkage points [3] [9].
Mechanism | Activation Energy (kJ/mol) | Key Findings | Interaction Type |
---|---|---|---|
Imine Bond Formation | Variable (reversible) | Reversible condensation under thermodynamic control with error-checking capability | Dynamic Covalent |
Thermodynamic Control | Thermodynamic minimum | Product distribution depends on relative Gibbs energies of products | Equilibrium |
Error Correction Process | Self-healing | Dynamic covalent bonds allow structural defect correction | Dynamic |
Crystallization Activation Energy | Supersaturation dependent | Decreases from 26 to 17 kJ/mol with increasing supersaturation | Kinetic |
The synthesis of crystalline frameworks utilizing this compound typically involves solvothermal conditions that promote the reversible nature of covalent bond formation [4] [1]. The reaction conditions must be carefully optimized to balance the rates of bond formation and dissociation, allowing for the thermodynamically controlled assembly of highly ordered structures [7] [8]. Temperature, solvent composition, and catalyst selection all play crucial roles in determining the efficiency of the error correction process and the ultimate crystallinity of the resulting frameworks [7] [10].
Mechanistic studies reveal that the formation of frameworks proceeds through multiple stages, beginning with the initial nucleation of small oligomeric units, followed by their aggregation and subsequent reorganization into extended crystalline domains [11] [8]. The biphenyl backbone of 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde provides structural rigidity that facilitates the formation of well-defined pore architectures in the resulting frameworks [3] [4]. The azanetriyl linkages contribute to the overall flexibility of the molecule while maintaining the tetratopic coordination geometry necessary for framework formation [3] [9].
The structural organization of supramolecular assemblies containing 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde is governed by a complex interplay of non-covalent interactions, particularly π-π stacking and hydrogen bonding [12] [13] [14]. These interactions play fundamental roles in determining the three-dimensional architecture and stability of the assembled structures [15] [13].
π-π stacking interactions between aromatic rings constitute a primary driving force for the organization of molecules into extended supramolecular networks [12] [15]. The biphenyl backbone and benzaldehyde termini of 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde provide multiple aromatic surfaces capable of engaging in these interactions [14] [13]. Research demonstrates that the strength of π-π stacking interactions depends critically on the electron density of the π orbitals, which can be modulated by the electron-withdrawing or electron-donating properties of substituents [12].
Recent computational studies reveal that hydrogen bonding significantly enhances π-π stacking interactions through a mechanism involving π-depletion [12]. When hydrogen bonds form with aromatic systems, they lead to a reduction in π-electron density, which affects the aromatic character of the rings and increases the strength of subsequent π-π stacking interactions [12]. This cooperative effect between hydrogen bonding and π-π stacking creates a synergistic stabilization mechanism that promotes the formation of highly ordered supramolecular structures [12] [13].
Interaction Mode | Energy Range (kJ/mol) | Role in Assembly | Structural Impact |
---|---|---|---|
C-H···O Hydrogen Bonding | 8-15 | Primary synthon formation | Multi-dimensional network formation |
C-H···π Interactions | 10-20 | Stabilization of aromatic networks | Aromatic stabilization |
π-π Stacking | 15-35 | Interlayer stabilization | Layered architecture |
Halogen Bonding | 5-12 | Crystal packing enhancement | Directional packing |
Aldehyde Coordination | Variable | Dynamic covalent linkage | Framework connectivity |
Biphenyl Backbone Interactions | 20-40 | Structural backbone | Molecular rigidity |
The carbonyl groups of the benzaldehyde functionalities in 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde serve as hydrogen bond acceptors, facilitating the formation of diverse supramolecular synthons through intermolecular C-H···O hydrogen bonds [13] [16]. These weak hydrogen bonding interactions, while individually modest in strength, collectively contribute significantly to the overall stability of supramolecular assemblies [13] [14]. The directional nature of hydrogen bonding provides geometric constraints that guide the assembly process toward specific structural motifs [13] [16].
Crystallographic analyses of benzaldehyde derivatives reveal that an interplay of C-H···O hydrogen bonds and C-H···π interactions facilitates the formation of multi-dimensional supramolecular networks [13] [14]. The combination of these interactions creates a hierarchical assembly process where individual molecules first associate through hydrogen bonding to form primary building units, which subsequently organize through π-π stacking to generate extended structures [14] [13]. The relative strengths and orientational preferences of these interactions determine the final topology and packing arrangement of the assembled structures [13] [16].
Theoretical calculations using density functional theory methods have quantified the interaction energies associated with various non-covalent contacts in benzaldehyde-containing systems [13] [16]. These calculations demonstrate that while stronger interactions such as classical hydrogen bonds dominate local structural features, the cumulative effect of weaker interactions like C-H···π and π-π stacking determines the global stability and organization of supramolecular assemblies [13] [14]. The biphenyl backbone of 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde provides additional π-electron surface area that enhances these stabilizing interactions [14] [13].
The crystallization pathways of 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde and its derivatives are fundamentally influenced by solvent-mediated processes that control nucleation, growth, and structural organization [17] [10] [18]. Solvent molecules play multiple roles in these processes, acting as mediators of intermolecular interactions, modulators of supersaturation, and determinants of activation barriers for crystallization [17] [19].
Molecular dynamics simulations reveal that solvent fluctuations in the solvation shell constitute key molecular events that determine activation barriers for crystal growth rates [17]. The solvation shell around molecules in supersaturated solutions undergoes continuous fluctuations due to rapid solvent exchange and local variations in concentration [17] [19]. These fluctuations create quasi-equilibrium conditions between fully solvated and partially desolvated molecular states, with the partially desolvated state representing the transition state for crystallization [17].
Research demonstrates that the activation barrier for crystallization is directly related to the energy required for desolvation of molecules prior to their integration into crystal structures [17] [19]. For organic molecules in aqueous systems, this activation barrier typically ranges from 17 to 26 kJ/mol, with values decreasing as supersaturation increases [17]. The desolvation process involves the removal of solvent molecules from the primary solvation shell, creating partially desolvated species that can spontaneously integrate into growing crystal surfaces [17] [19].
Solvent Property | Effect on Crystallization | Mechanism | Energy Impact (kJ/mol) |
---|---|---|---|
Polarity | Enhanced crystallinity | Improved solvation dynamics | Variable |
Supersaturation | Reduced activation barrier | Decreased hydration number | 17-26 |
Temperature | Increased nucleation rate | Enhanced desolvation kinetics | Temperature dependent |
Composition | Modified growth morphology | Selective solvation effects | Composition dependent |
Exchange Rate | Accelerated error correction | Dynamic equilibrium | Rate dependent |
Concentration Gradients | Localized nucleation | Fluctuation-induced transitions | Gradient dependent |
Solvent polarity emerges as a critical parameter influencing the crystallization behavior of organic framework materials [10]. Studies demonstrate that increasing solvent polarity enhances crystallinity, improves thermal stability, and reduces reaction times for framework formation [10]. Higher polarity solvents facilitate more efficient solvation and desolvation processes, promoting the dynamic equilibrium necessary for error correction during crystallization [10] [8]. This effect is particularly pronounced for compounds containing multiple polar functional groups, such as the aldehyde termini in 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde [10].
The crystallization mechanism of organic compounds from solution typically follows a non-classical pathway involving initial formation of amorphous aggregates, followed by densification and gradual evolution of crystalline order [18]. This process differs significantly from classical nucleation theory, which postulates that initial crystal nuclei exhibit the same structure and density as the final crystal [18]. Instead, crystalline order evolves continuously from amorphous precursors through a series of intermediate states characterized by progressive structural organization [18] [20].
Solvent-mediated crystallization pathways involve complex molecular processes spanning multiple length and time scales [17]. The initial stages involve diffusion of solvated molecules toward nucleation sites or growing crystal surfaces, driven by chemical potential gradients established by supersaturation conditions [17] [19]. As molecules approach these sites, intermolecular interactions increase, leading to progressive depletion of the solvation layer [17]. The transition from fully solvated to partially desolvated states represents the rate-limiting step in the crystallization process, with the activation barrier determined by the energy required for desolvation [17] [19].
Temperature effects on solvent-mediated crystallization operate through multiple mechanisms, including enhanced molecular mobility, increased desolvation kinetics, and modified solvent-solute interaction strengths [20] [19]. Higher temperatures generally promote faster crystallization rates by reducing activation barriers and accelerating error correction processes [20]. However, excessive temperatures can disrupt the delicate balance between nucleation and growth, leading to the formation of less ordered or amorphous materials [20] [8].